Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate

Description

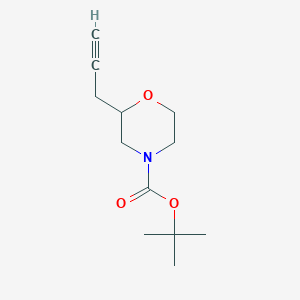

Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate (CAS 1824240-29-0) is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a propargyl (prop-2-yn-1-yl) substituent at the 2-position of the morpholine ring. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.29 g/mol . The Boc group enhances stability and modulates reactivity, while the propargyl moiety introduces alkyne functionality, making it valuable in click chemistry applications such as Huisgen cycloaddition. This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, particularly for constructing complex architectures via selective functionalization .

Properties

IUPAC Name |

tert-butyl 2-prop-2-ynylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-6-10-9-13(7-8-15-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCRLKAZOXBNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823258-79-2 | |

| Record name | tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate serves as an essential building block in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is integral in creating various pharmaceutical agents, particularly those targeting neurological disorders and cancer therapies. Its unique structure allows for specific interactions with biological targets, enhancing the efficacy of drug candidates .

- Reagent in Chemical Reactions : It acts as a reagent in multiple chemical reactions, aiding in the formation of more complex organic molecules.

Biology

In biological research, this compound plays a crucial role in:

- Enzyme Mechanism Studies : It is employed to investigate enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways .

- Probe for Biological Pathways : The compound functions as a probe to study various biological pathways, contributing to the understanding of cellular processes and disease mechanisms .

Industry

This compound is also significant in industrial applications:

- Production of Specialty Chemicals : It is utilized in the synthesis of specialty chemicals that have diverse applications across different sectors .

- Development of Catalysts and Polymers : The compound's unique properties make it suitable for developing new catalysts and polymer materials, enhancing performance in various chemical processes .

Case Study 1: Pharmaceutical Development

A recent study explored the use of this compound as a precursor for synthesizing compounds targeting specific neurological pathways. The research demonstrated that derivatives synthesized from this compound exhibited promising activity against neurodegenerative diseases, highlighting its potential therapeutic applications .

Case Study 2: Enzyme Interaction Analysis

In another investigation, researchers utilized this compound to probe enzyme interactions within a specific metabolic pathway. The findings revealed that modifications to the prop-2-yn-1-yl group significantly affected binding affinity and specificity towards target enzymes, providing valuable insights into enzyme regulation mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparison of Propargyl-Substituted Morpholine Derivatives

| Compound Name | Substitution Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate | 2 | C₁₂H₁₉NO₃ | 225.29 | 1824240-29-0 | Click chemistry scaffolds |

| Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate | 3 | C₁₂H₁₉NO₃ | 225.29 | 1824240-29-0* | Not explicitly reported |

*Note: Discrepancy exists in CAS numbers for positional isomers; further validation is required .

Functional Group Variations in Morpholine Carboxylates

Hydroxyethyl-Substituted Analogs

(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 1257850-82-0, similarity score 0.90) replaces the propargyl group with a hydroxyethyl chain. This modification increases hydrophilicity, improving aqueous solubility for biological assays. However, the absence of an alkyne limits its utility in click chemistry .

Carboxylic Acid Derivatives

(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid (similarity 0.84) introduces a carboxylic acid group, enabling conjugation via amide or ester linkages. This compound is suited for peptide synthesis or polymer functionalization but lacks the propargyl’s orthogonal reactivity .

Structural Complexity and Molecular Weight

Tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate (CAS 2098271-75-9) incorporates additional methyl and formyl groups, increasing molecular complexity (C₁₃H₂₁NO₄, MW 255.31 g/mol). The formyl group enables Schiff base formation but reduces stability compared to the propargyl-substituted derivative .

Biological Activity

Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate (TBM) is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl ester group and a prop-2-yn-1-yl substituent, which contribute to its unique reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of TBM can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₉NO₃

- Molecular Weight : 225.28 g/mol

- CAS Number : 1823258-79-2

TBM's biological activity primarily stems from its ability to interact with specific enzymes and receptors. The prop-2-yn-1-yl group enhances its binding affinity, making it a valuable scaffold for drug development. Research indicates that TBM can function as both an inhibitor and an activator of various biological pathways, depending on the target enzyme or receptor involved.

1. Enzyme Inhibition

TBM has been studied for its inhibitory effects on several enzymes, particularly those involved in metabolic pathways. For example, it has shown potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is significant in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance incretin levels, thereby improving insulin secretion and lowering blood glucose levels .

2. Anticancer Properties

Studies have suggested that TBM may possess anticancer properties. It has been explored for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The compound's unique structure allows it to interact with molecular targets relevant to cancer biology .

3. Neuroprotective Effects

Preliminary research indicates that TBM might have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Its mechanism may involve the inhibition of neuroinflammatory processes and the protection of neuronal cells from oxidative stress .

Case Studies

Case Study 1: DPP-IV Inhibition

A study investigating the structure-activity relationship (SAR) of various morpholine derivatives found that TBM exhibited significant DPP-IV inhibitory activity with an IC50 value comparable to established inhibitors like sitagliptin . This suggests that TBM could be further developed into a therapeutic agent for managing diabetes.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that TBM reduced cell viability in several cancer cell lines, including breast and prostate cancer cells. The compound triggered apoptosis as evidenced by increased caspase activity and DNA fragmentation assays . These findings warrant further investigation into its potential as an anticancer drug.

Comparative Analysis

To better understand TBM's biological activity, it can be compared with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Tert-butyl 4-(prop-2-ynyl)piperidine-1-carboxylate | Piperidine derivative | Moderate DPP-IV inhibition |

| Tert-butyl 2-(prop-1-en-2-yl)pyrrolidine-1-carboxylate | Pyrrolidine derivative | Low anticancer activity |

| Tert-butyl 3-(prop-2-yn-1-yl)morpholine | Morpholine derivative | Potential neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.